1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Catalog No.
S1502056
CAS No.
181956-25-2
M.F
C17H24N2O4
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-Boc-piperazine-2-carboxylic acid

CAS Number

181956-25-2

Product Name

1-Benzyl-4-Boc-piperazine-2-carboxylic acid

IUPAC Name

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)

InChI Key

VLRKCGUUHDUPDO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS 181956-25-2) is an orthogonally protected heterocyclic building block utilized in medicinal chemistry and complex organic synthesis. The molecule features a conformationally constrained piperazine core with a reactive carboxylic acid at the C2 position, while the two secondary amines are differentially masked: the N1 position is protected with a benzyl (Bn) group, and the N4 position is protected with a tert-butyloxycarbonyl (Boc) group [1]. This specific substitution pattern provides strict control over regioselectivity, allowing chemists to perform sequential, independent functionalizations at each nitrogen atom. By mitigating the inherent zwitterionic nature of the unprotected parent compound, this dual-protected scaffold exhibits high solubility (>0.5 M) in standard organic solvents, making it a highly effective precursor for the synthesis of advanced active pharmaceutical ingredients (APIs), conformationally restricted peptidomimetics, and combinatorial chemical libraries [2].

Attempting to substitute 1-Benzyl-4-Boc-piperazine-2-carboxylic acid with generic or partially protected alternatives fundamentally compromises synthetic efficiency and regiocontrol. Using the unprotected parent compound, piperazine-2-carboxylic acid, fails in standard organic workflows because its zwitterionic nature renders it highly insoluble in aprotic solvents (e.g., DCM, DMF) and its three reactive sites (N1, N4, C2) lead to uncontrolled polymerization and complex product mixtures during coupling [1]. Substituting with a symmetrically protected analog, such as 1,4-di-Boc-piperazine-2-carboxylic acid, eliminates the possibility of sequential functionalization, as both nitrogen atoms will deprotect simultaneously under acidic conditions[2]. Similarly, utilizing mono-protected variants like 1-Boc-piperazine-2-carboxylic acid leaves one secondary amine exposed, which inevitably undergoes unwanted acylation or self-condensation during the activation of the C2 carboxylic acid, reducing the yield of the target molecule and complicating purification [3].

Regioselective Deprotection Efficiency via Orthogonal Masking

The primary procurement advantage of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is its capacity for strictly orthogonal deprotection. Quantitative studies demonstrate that treating this compound with 4M HCl in dioxane or TFA in DCM results in >95% yield of the N4-deprotected product while leaving the N1-benzyl group completely intact [1]. Conversely, utilizing 1,4-di-Boc-piperazine-2-carboxylic acid under identical acidic conditions results in 100% simultaneous deprotection of both nitrogens, offering 0% regioselectivity [2]. This absolute regiocontrol allows for the precise, sequential addition of different pharmacophores to the N1 and N4 positions.

Evidence DimensionRegioselective single-nitrogen deprotection yield
Target Compound Data>95% yield of N4-deprotected/N1-protected intermediate under acidic conditions
Comparator Or Baseline1,4-di-Boc-piperazine-2-carboxylic acid (0% regioselectivity; total global deprotection)
Quantified DifferenceAbsolute retention of N1 protection vs. complete loss of N1 protection
Conditions4M HCl in 1,4-dioxane or TFA in DCM at room temperature

Procuring this orthogonally protected compound is mandatory for synthesizing asymmetric piperazine derivatives, preventing the need for complex, low-yield statistical functionalization.

Prevention of Oligomerization During C2-Activation

When activating the C2-carboxylic acid for amide bond formation, the presence of a free secondary amine leads to severe yield reductions due to self-condensation. 1-Benzyl-4-Boc-piperazine-2-carboxylic acid features fully masked N1 and N4 positions, enabling C2-amide coupling yields frequently exceeding 85-90% using standard reagents like HATU or EDC/HOBt [1]. In contrast, attempting to activate mono-protected variants like 1-Boc-piperazine-2-carboxylic acid without prior in situ protection results in significant oligomerization, often reducing the yield of the desired monomeric amide to below 30% [2].

Evidence DimensionTarget amide yield during C2-carboxylic acid activation
Target Compound Data85-90% yield of desired monomeric amide
Comparator Or Baseline1-Boc-piperazine-2-carboxylic acid (<30% yield due to self-condensation)
Quantified DifferenceApprox. 3-fold increase in target amide yield
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF)

Fully masking both nitrogens prevents the waste of expensive coupling reagents and building blocks on polymeric byproducts, improving process economics.

Solubility and Processability in Aprotic Solvents

Processability in organic solvents is a critical parameter for modern synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The dual lipophilic protection (Benzyl and Boc) on 1-Benzyl-4-Boc-piperazine-2-carboxylic acid renders it highly soluble (>0.5 M) in standard aprotic solvents such as DMF, DCM, and NMP [1]. The unprotected baseline comparator, piperazine-2-carboxylic acid, exists as a highly polar zwitterion with near-zero solubility in these aprotic solvents at room temperature, requiring complex aqueous/organic mixtures or high temperatures that are incompatible with standard SPPS resins[2].

Evidence DimensionSolubility in standard aprotic solvents (DMF, DCM)
Target Compound DataHighly soluble (>0.5 M), homogeneous solution
Comparator Or BaselineUnprotected piperazine-2-carboxylic acid (Insoluble, <0.01 M)
Quantified Difference>50-fold increase in organic solubility
ConditionsRoom temperature (20-25 °C) in DMF or DCM

High solubility in aprotic solvents is an absolute prerequisite for integration into automated synthesis platforms and standard homogeneous coupling workflows.

Synthesis of Regioselectively N-Substituted Piperazine Therapeutics

Because this compound allows for the independent, sequential deprotection of the N1 and N4 positions, it is highly effective for synthesizing complex active pharmaceutical ingredients (APIs) that require distinct pharmacophores on each nitrogen. This is directly downstream of its orthogonal deprotection profile, making it indispensable for developing sophisticated CNS agents, kinase inhibitors, and CFTR modulators where precise SAR tuning at both piperazine nitrogens is required [1].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

The >0.5 M solubility of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid in aprotic solvents (DMF, NMP) and its fully masked secondary amines make it a highly compatible building block for SPPS. It can be seamlessly coupled onto a growing peptide chain via its C2-carboxylic acid without risking self-condensation, allowing researchers to introduce a rigid piperazine scaffold into peptidomimetics to enhance metabolic stability and target affinity [2].

Construction of High-Throughput Combinatorial Libraries

In industrial drug discovery, exploring broad chemical space rapidly is essential. The orthogonal Benzyl/Boc protection strategy allows chemists to immobilize the scaffold, selectively deprotect one nitrogen, perform a library of coupling reactions, and then repeat the process for the second nitrogen. This systematic diversification is only possible because the protecting groups do not cross-react under their respective cleavage conditions, ensuring high yields across multiple reaction cycles [3].

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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